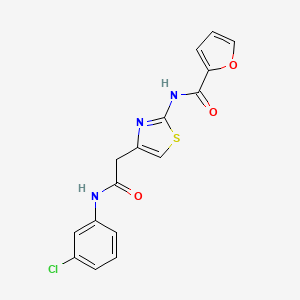
N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide, also known as compound X, is a synthetic compound that has been developed for scientific research purposes. It belongs to the class of thiazole compounds and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has demonstrated the synthesis and investigation of thiazole-based heterocyclic amides for antimicrobial activity. For instance, a study by Çakmak et al. (2022) synthesized a compound closely related to N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide, and evaluated its antimicrobial activity against a range of microorganisms. The compound showed good activity, suggesting potential for pharmacological applications Çakmak et al., 2022.
Synthesis and Characterization
Several studies focus on the synthesis and characterization of thiazole and furan derivatives. Aleksandrov et al. (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, leading to the creation of compounds with potential electrophilic substitution reactions Aleksandrov et al., 2017.
Biological Activity
Research on novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers by Khalifa et al. (2015) discusses the synthesis of heterocyclic compounds, which exhibited high efficiency in vitro screening for antioxidant, antitumor, and antimicrobial activities. This study underscores the potential of such compounds in creating sterile or biologically active fabrics Khalifa et al., 2015.
Potential Pharmacological Applications
The study by Hargrave et al. (1983) on N-(4-substituted-thiazolyl)oxamic acid derivatives explored their antiallergy activity, highlighting the potential of such compounds in developing new antiallergy agents. This research found that many analogues were significantly more potent than disodium cromoglycate, indicating their effectiveness and potential for further pharmacological evaluation Hargrave et al., 1983.
Mecanismo De Acción
Target of Action
N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a complex compound that interacts with multiple targets in the body. Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
The mode of action of N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with its targets, leading to various changes in the body. Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide likely affects multiple biochemical pathways due to its interaction with various targets. Similar compounds have been found to activate or inhibit various biochemical pathways and enzymes .
Result of Action
Similar compounds have been found to have various effects, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
The action, efficacy, and stability of N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide can be influenced by various environmental factors. Similar compounds have been found to behave unpredictably when entering physiological systems, potentially resetting the system differently .
Propiedades
IUPAC Name |
N-[4-[2-(3-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c17-10-3-1-4-11(7-10)18-14(21)8-12-9-24-16(19-12)20-15(22)13-5-2-6-23-13/h1-7,9H,8H2,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEPFGZCWKPUIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

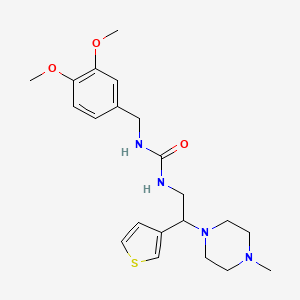
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)
![N-(3-fluoro-4-methylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2610166.png)
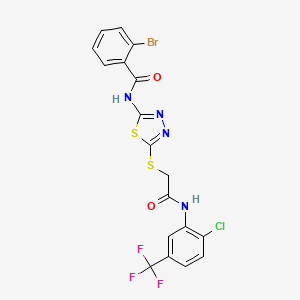
![3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2610170.png)
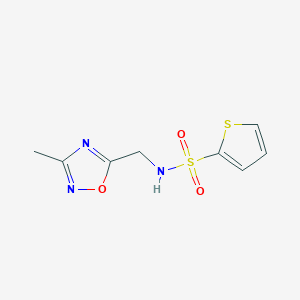
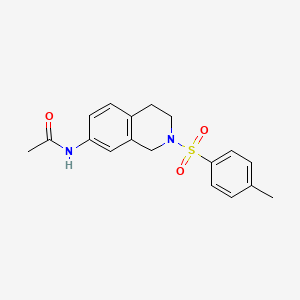
![6-Methyl-2-[2-(piperidin-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2610176.png)
![2-ethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2610178.png)




